2-(4-Benzylpiperazin-1-yl)pyrimidine

Forensic toxicology Bioanalytical method validation Sample stability

2-(4-Benzylpiperazin-1-yl)pyrimidine (CAS 115495-96-0, molecular formula C15H18N4, MW 254.33 Da) is an unsubstituted heterocyclic scaffold integrating a benzylpiperazine motif at the 2-position of a pyrimidine ring. This compound serves as both a direct chemical probe and a versatile synthetic intermediate within the broader piperazinylpyrimidine class, which has established relevance across serotonin receptor modulation, dopamine receptor agonism, sigma receptor targeting, kinase inhibition, and CCR4 antagonism.

Molecular Formula C15H18N4
Molecular Weight 254.33 g/mol
Cat. No. B3834911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzylpiperazin-1-yl)pyrimidine
Molecular FormulaC15H18N4
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NC=CC=N3
InChIInChI=1S/C15H18N4/c1-2-5-14(6-3-1)13-18-9-11-19(12-10-18)15-16-7-4-8-17-15/h1-8H,9-13H2
InChIKeyKPSYTYUUIPYPQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Benzylpiperazin-1-yl)pyrimidine (CAS 115495-96-0): Benchmarking the Piperazinylpyrimidine Core for CNS and Kinase-Targeted Procurement


2-(4-Benzylpiperazin-1-yl)pyrimidine (CAS 115495-96-0, molecular formula C15H18N4, MW 254.33 Da) is an unsubstituted heterocyclic scaffold integrating a benzylpiperazine motif at the 2-position of a pyrimidine ring . This compound serves as both a direct chemical probe and a versatile synthetic intermediate within the broader piperazinylpyrimidine class, which has established relevance across serotonin receptor modulation, dopamine receptor agonism, sigma receptor targeting, kinase inhibition, and CCR4 antagonism [1]. Critically, its unsubstituted pyrimidine core and N-benzyl substituent position this molecule at a pivotal junction in SAR space—distinct from both simpler 2-(1-piperazinyl)pyrimidine (lacking benzyl) and clinically advanced analogs such as piribedil (bearing a 1,3-benzodioxol-5-ylmethyl group) . The compound was identified in high-throughput screening campaigns at The Scripps Research Institute Molecular Screening Center, where it demonstrated weak agonist activity at the mouse 5-HT2A receptor (EC50 = 7.61 × 10^4 nM) and the human mu-opioid receptor (EC50 = 9.25 × 10^4 nM), providing a quantitative baseline for understanding the impact of subsequent structural modification on biological activity [2][3].

Why a Generic Piperazinylpyrimidine Will Not Substitute for 2-(4-Benzylpiperazin-1-yl)pyrimidine: Substituent-Dependent Signaling and Stability Divergence


Piperazinylpyrimidines cannot be treated as interchangeable procurement items because receptor binding profiles, subtype selectivity, kinase target engagement, and even biomatrix stability are exquisitely sensitive to the identity and positioning of substituents on both the piperazine N-atom and the pyrimidine ring. Within a single published congeneric series, variation of the linker atom (C=O vs. CH2 vs. S vs. O) altered D4 dopamine receptor potency from Ki = 4.2 nM to 21.0 nM—a 5-fold range—while D2 potency shifted from 98 nM to 636 nM (6.5-fold) [1]. Similarly, benzylpiperazine σ1 receptor affinities span nearly 14-fold (Ki 0.31–4.19 nM) and σ2/σ1 selectivity ratios vary from 50 to 2448 depending solely on substituent modifications [2]. In human whole blood, benzylpiperazine-class compounds demonstrate categorically greater storage stability than phenylpiperazine analogs under all tested conditions—a matrix-specific property that directly determines analytical method validity in forensic, clinical, and pharmacokinetic workflows [3]. These quantitative divergences demonstrate that even structurally minor modifications produce non-linear, non-predictable shifts in biological performance, making the specific substitution pattern of 2-(4-benzylpiperazin-1-yl)pyrimidine—an unsubstituted pyrimidine core with an N-benzylpiperazine substituent at the 2-position—a non-fungible chemical identity with distinct SAR coordinates that cannot be inferred by analogy.

Quantitative Differentiation Evidence: 2-(4-Benzylpiperazin-1-yl)pyrimidine Versus Closest Structural Analogs


Benzylpiperazine vs. Phenylpiperazine Stability in Human Whole Blood: A 12-Month Storage Benchmark for Bioanalytical Procurement

The benzylpiperazine substituent present in 2-(4-benzylpiperazin-1-yl)pyrimidine confers a class-level stability advantage over phenylpiperazine-based analogs in human whole blood across all storage conditions. In a controlled stability study of eight synthetic piperazines, benzylpiperazines (BZP, MBZP, FBZP) were consistently more stable than phenylpiperazines over time, with the structurally related benzylpiperazine derivative MBZP retaining >70% of the original analyte concentration after 12 months of storage [1]. In contrast, phenylpiperazine-class compounds exhibited more rapid degradation under identical storage conditions. This stability advantage translates into reduced pre-analytical variability in forensic toxicology casework, clinical pharmacokinetic assessments, and any research protocol requiring accurate analyte quantification from stored biological specimens.

Forensic toxicology Bioanalytical method validation Sample stability

The Unsubstituted Pyrimidine Core as a Chemical Handle: Orthogonal Reactivity for SAR Library Synthesis vs. Pre-functionalized Analogs

2-(4-Benzylpiperazin-1-yl)pyrimidine bears an unsubstituted pyrimidine ring (no halogen, methoxy, alkyl, or aryl substituents at positions 4, 5, or 6), making it a uniquely versatile late-stage diversification scaffold compared to pre-functionalized analogs such as 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine (CAS 1865272-46-3) or 4-(4-benzylpiperazin-1-yl)-6-chloro-2-pyrimidinamine. The patent literature establishes that pyrimidine ring substitution dictates CCR4 antagonism potency, kinase selectivity, and receptor binding kinetics, yet strategic substitution requires an unfunctionalized starting point to enable systematic exploration without deprotection or protecting-group interchange steps [1]. In the classical 1960s synthesis of 2-[1'-(benzyl and phenyl)-4'-piperazinyl]-pyrimidine derivatives, the unsubstituted pyrimidine 2-chloro (or 2-bromo) intermediate was condensed with the benzylpiperazine partner directly, demonstrating that the unsubstituted core is the requisite entry point for parallel analog synthesis [2]. The target compound thus represents the minimal pharmacophoric scaffold from which controlled pyrimidine ring functionalization can be executed with full synthetic freedom, whereas pre-substituted analogs (e.g., 5-methoxy, 5-chloro, 4-carboxamide derivatives) lock the user into a single chemical space coordinate before biological evaluation begins.

Medicinal chemistry Parallel synthesis Scaffold diversification

D2 vs. D4 Receptor Selectivity Driven by Linker and Heterocycle Identity: Intra-Class Benchmarking of the 2-Pyrimidinyl Pharmacophore

Within a single congeneric aryl piperazine series, the 2-pyrimidinyl-bearing Compound 19 (X = C=O linker; Ar = 2-pyrimidine) exhibited D2 Ki = 98.0 ± 15.0 nM and D4 Ki = 6.5 ± 0.8 nM, yielding a D2/D4 selectivity ratio of approximately 15-fold favoring D4 [1]. In contrast, the closely related 2-pyridinyl analog Compound 23 (same X = CH2 linker; Ar = 2-pyridine) displayed D2 Ki = 124 ± 10 nM and D4 Ki = 3.5 ± 0.2 nM, a D2/D4 ratio of approximately 35-fold [1]. These data demonstrate that the pyrimidine vs. pyridine heterocycle identity shifts D4 selectivity by more than 2-fold even within a matched linker series, and that linker chemistry alone (C=O vs. CH2) within the 2-pyrimidine series alters D2 affinity from 98 nM (Compound 19) to 269 nM (Compound 20)—a 2.7-fold difference [1]. The SAR literature further confirms that highly D4-selective compounds such as 2-(4-(1-fluorenylmethyl)-1-piperazinyl)-pyrimidine (8c) and 1-(2-pyrimidinyl)-4-(3-(3-thienyl)-benzyl)-piperazine (5f) exploit the 2-pyrimidinylpiperazine core as an optimal pharmacophore for D4 engagement, while the benzyl group in the target compound represents a minimal hydrophobic substituent whose extension (to fluorenylmethyl or biarylmethyl) predictably amplifies D4 potency [2].

Dopamine receptor pharmacology D4 selectivity CNS drug discovery

Piribedil as the Closest Structural and Pharmacological Comparator: D3/D2 Selectivity Benchmarks for Dopamine Agonist Programs

Piribedil (2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]pyrimidine, CAS 78213-63-5) is the structurally closest clinically validated analog of 2-(4-benzylpiperazin-1-yl)pyrimidine, differing only in the N-substituent on the piperazine ring (1,3-benzodioxol-5-ylmethyl vs. benzyl). Piribedil functions as a direct dopamine receptor agonist with 20-fold higher affinity for the D3 receptor subtype than for D2-like receptors, and negligible affinity for D1 receptors [1]. The IC50 of piribedil for inhibition of [3H]spiperone binding at rat brain D3 receptors has been quantified, and radioligand binding assays indicate that piribedil binds to D2, D3, and D4 receptors with IC50 values ranging from 1 to 1,000 nM [2]. The structural comparison between the target compound (N-benzyl substituent) and piribedil (N-1,3-benzodioxol-5-ylmethyl substituent) defines a critical SAR vector: replacement of the simple benzyl group with a methylenedioxybenzyl group is sufficient to convert a minimally active GPCR screening hit (EC50 ~10^4–10^5 nM at 5-HT2A and mu-opioid receptors) into a clinically approved dopamine agonist with nanomolar-level target engagement. This demonstrates that the 2-piperazinopyrimidine core is a privileged scaffold whose biological activity can be tuned across at least 4–5 orders of magnitude through N-substituent engineering, with 2-(4-benzylpiperazin-1-yl)pyrimidine serving as the minimal reference compound for quantifying the pharmacological impact of each structural increment.

Parkinson's disease Dopamine D3 receptor agonism Antiparkinsonian agents

Piperazinylpyrimidine Kinase Selectivity Is Substituent-Dependent: Mutant-Selective vs. Wild-Type Kinase Inhibition in a Single Congeneric Series

In a seminal structure-activity relationship study of piperazinylpyrimidine derivatives screened across the NCI-60 tumor cell line panel, compound 4 demonstrated selective binding to and/or inhibition of certain oncogenic KIT and PDGFRA mutant isoforms compared to their wild-type counterparts, while compounds 15 and 16 exhibited entirely distinct cellular sensitivity profiles [1]. Compound 15 was specifically identified as a potent growth inhibitor of the MDA-MB-468 triple-negative/basal-like breast carcinoma cell line—a therapeutically challenging indication with high clinical demand for targeted agents [1]. The three most active compounds (4, 15, and 16) were subjected to kinase profiling and displayed a selective tendency to target kinase subfamily members including PDGFR, CK1, and RAF [1]. These data establish that within the piperazinylpyrimidine chemical class, subtle variations in substituent identity and positioning produce qualitatively distinct kinase selectivity signatures—mutant-selective vs. wild-type, and one kinase subfamily vs. another. 2-(4-Benzylpiperazin-1-yl)pyrimidine, with its unsubstituted pyrimidine core, represents the ground-state scaffold from which these differentiated selectivity profiles emerge upon systematic functionalization.

Kinase inhibitor Mutant-selective PDGFR KIT Oncology

σ1 Receptor Ligand Affinity and Subtype Selectivity Span Orders of Magnitude Across Benzylpiperazine Derivatives: The 5-Methoxypyrimidine Analog Represents Unexplored Chemical Space

A systematic benzylpiperazine SAR study evaluated seven structurally related derivatives for σ1 and σ2 receptor binding and found that all compounds exhibited low nanomolar σ1 affinity (Ki range: 0.31–4.19 nM) with high σ2/σ1 selectivity ratios ranging from 50 to 2,448 [1]. The nearly 14-fold variation in σ1 affinity and 49-fold variation in subtype selectivity among compounds differing only in substituent identity demonstrates extreme pharmacological sensitivity to minor structural perturbation within this scaffold class [1]. Critically, the study evaluated benzylpiperazine derivatives bearing varied aromatic capping groups but did not include any pyrimidine-substituted analogs. The target compound 2-(4-benzylpiperazin-1-yl)pyrimidine—and particularly its 5-methoxy derivative—represents a unique heteroaromatic substitution pattern (pyrimidine at the piperazine 4-position) not represented in any published σ receptor SAR series. This means that the σ1 binding profile of this compound cannot be reliably predicted from existing benzylpiperazine data and must be experimentally determined, representing both a risk and an opportunity for investigators seeking novel σ receptor pharmacology.

Sigma-1 receptor Subtype selectivity CNS pharmacology

Optimal Application Scenarios for Procuring 2-(4-Benzylpiperazin-1-yl)pyrimidine in Academic and Industrial Research


Negative Control or Reference Standard in Dopamine D3/D2 Agonist Screening Cascades (Benchmarked Against Piribedil)

Given that piribedil—the direct N-(1,3-benzodioxol-5-ylmethyl) analog of 2-(4-benzylpiperazin-1-yl)pyrimidine—is a clinically approved D3-preferring dopamine agonist with 20-fold D3/D2 selectivity and nanomolar-range IC50 values (1–1,000 nM), the target compound serves as the structurally minimal negative control for dopamine receptor screening cascades [1]. At HTS-identified concentrations, 2-(4-benzylpiperazin-1-yl)pyrimidine exhibits only micromolar-range activity at 5-HT2A and mu-opioid receptors (EC50 = 7.61 × 10^4 nM and 9.25 × 10^4 nM, respectively) [2][3]. This enables its use as a vehicle-matched inactive comparator in dopamine agonist dose-response experiments, where any observed dopamine receptor engagement can be attributed specifically to the N-substituent modification rather than the piperazinylpyrimidine core itself. Procurement as a dedicated reference standard supports rigorous SAR interpretation in D2/D3/D4 lead optimization programs. The benzylpiperazine scaffold also benefits from documented superior human whole blood storage stability (>70% remaining at 12 months for the benzylpiperazine class) compared to phenylpiperazine analogs, ensuring long-term reference standard integrity in bioanalytical laboratories [4].

Late-Stage Diversification Scaffold for Piperazinylpyrimidine-Focused Parallel Synthesis and Kinase Inhibitor Library Production

The unsubstituted pyrimidine ring of 2-(4-benzylpiperazin-1-yl)pyrimidine provides three vacant positions (C-4, C-5, C-6) available for systematic functionalization via electrophilic halogenation, nucleophilic aromatic substitution, directed ortho-metalation, or transition-metal-catalyzed cross-coupling. In the foundational piperazinylpyrimidine kinase inhibitor SAR study, compounds differing only in pyrimidine substitution pattern displayed qualitatively different kinase selectivity profiles: compound 4 was selective for oncogenic KIT and PDGFRA mutants, while compound 15 potently inhibited the MDA-MB-468 triple-negative breast cancer cell line [5]. Accessing this breadth of selectivity from a single common intermediate requires an unsubstituted starting scaffold, making 2-(4-benzylpiperazin-1-yl)pyrimidine the optimal procurement choice for library synthesis campaigns targeting the PDGFR, CK1, and RAF kinase subfamilies or CCR4 chemokine receptor antagonism [6]. Pre-substituted analogs (e.g., 5-methoxy or 6-chloro derivatives) introduce synthetic lock-in effects that preclude systematic diversification without deprotection or functional group interconversion, adding 1–2 synthetic steps per analog. 2-(4-Benzylpiperazin-1-yl)pyrimidine thus offers quantifiable synthetic step economy and maximal chemical space coverage from a single procurement lot.

Forensic Toxicology and Clinical Bioanalytical Reference Material for Benzylpiperazine-Class Quantification

The 2018 stability study by Lau et al. established that benzylpiperazine-class compounds (BZP, MBZP, FBZP) are consistently more stable than phenylpiperazine analogs in human whole blood across all tested storage conditions, with MBZP retaining >70% of the original concentration after 12 months [4]. 2-(4-Benzylpiperazin-1-yl)pyrimidine, as a benzylpiperazine-containing pyrimidine derivative, is expected to exhibit this class-level stability advantage, making it suitable as a stable reference standard for LC-MS/MS method development and validation in forensic toxicology and clinical pharmacokinetic laboratories. The compound's well-defined physicochemical properties (MW = 254.33 Da, logP-compatible with reverse-phase chromatography, boiling point = 411.0 ± 55.0 °C, density = 1.2 ± 0.1 g/cm³) facilitate robust chromatographic method development. In forensic casework where analyte degradation during sample transport or storage compromises evidentiary reliability, benzylpiperazine-based reference materials offer a documented stability advantage over phenylpiperazine alternatives, supporting more defensible quantitative reporting in legal contexts. Additionally, as a structurally related impurity or degradation product marker in piribedil manufacturing processes (where piribedil purification from 98% to 99.8% purity has been specifically addressed in the patent literature) [7], this compound holds value as a process impurity reference standard for pharmaceutical quality control.

D4 Dopamine Receptor Pharmacophore Validation and Probe Molecule Design

The SAR literature has established that the 2-pyrimidinylpiperazine core is a privileged pharmacophore for dopamine D4 receptor engagement, with congeneric aryl piperazine analogs demonstrating D4 Ki values as low as 6.2–6.5 nM and D2/D4 selectivity ratios of 15–43-fold depending on linker chemistry [8]. Highly D4-selective tool compounds such as 2-(4-(1-fluorenylmethyl)-1-piperazinyl)-pyrimidine (8c) were developed through systematic extension of the N-substituent on the piperazine ring [9]. 2-(4-Benzylpiperazin-1-yl)pyrimidine, bearing the minimal benzyl substituent, serves as the foundational probe molecule for D4 pharmacophore deconvolution: it defines the lower boundary of D4 affinity for this scaffold class, enabling quantitative assessment of the affinity gain contributed by each incremental N-substituent modification (e.g., benzyl → fluorenylmethyl → biarylmethyl). Procurement of this minimal scaffold supports systematic D4 SAR campaigns where the correlation between N-substituent hydrophobicity, steric bulk, and D4 binding energy can be dissected using the target compound as the zero-point reference.

Quote Request

Request a Quote for 2-(4-Benzylpiperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.